molecular formula C24H32N2O4 B283208 2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide

2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide

Cat. No. B283208
M. Wt: 412.5 g/mol
InChI Key: JUXDOVZCISELNE-UHFFFAOYSA-N
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Description

2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of selective beta-1 adrenergic receptor blockers. It is commonly known as bisoprolol and is used for the treatment of hypertension, angina, and heart failure. The compound is synthesized through a multistep process and has been extensively studied for its pharmacological properties and clinical applications.

Mechanism of Action

Bisoprolol selectively blocks the beta-1 adrenergic receptors in the heart, which reduces the effects of adrenaline on the heart. This results in a decrease in heart rate, blood pressure, and oxygen demand, which helps to improve the symptoms of hypertension, angina, and heart failure.
Biochemical and Physiological Effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces heart rate, blood pressure, and oxygen demand, which helps to improve the symptoms of hypertension, angina, and heart failure. It also improves cardiac output and left ventricular function, which can help to reduce the risk of heart failure.

Advantages and Limitations for Lab Experiments

Bisoprolol has several advantages and limitations for lab experiments. It is a selective beta-1 adrenergic receptor blocker, which makes it a useful tool for studying the effects of adrenaline on the heart. However, it can also have off-target effects on other beta receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of bisoprolol. One area of research is the development of more selective beta-1 adrenergic receptor blockers that have fewer off-target effects. Another area of research is the use of bisoprolol in combination with other drugs for the treatment of hypertension, angina, and heart failure. Finally, there is a need for more studies to investigate the long-term effects of bisoprolol on cardiovascular outcomes.

Synthesis Methods

The synthesis of bisoprolol involves several steps, starting from the reaction of 2-ethoxyphenol with chloroacetyl chloride to obtain 2-ethoxyphenylacetyl chloride. This intermediate is then reacted with 4-(aminomethyl)cyclohexane-1-carboxylic acid to obtain the corresponding amide. The amide is further reacted with 4-methoxyphenylmagnesium bromide to obtain the final product, bisoprolol.

Scientific Research Applications

Bisoprolol has been extensively studied for its pharmacological properties and clinical applications. It is a selective beta-1 adrenergic receptor blocker, which means it blocks the effects of adrenaline on the heart. This results in a decrease in heart rate, blood pressure, and oxygen demand, making it an effective treatment for hypertension, angina, and heart failure.

properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

2-[4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H32N2O4/c1-3-29-23-15-18(16-25-19-7-5-4-6-8-19)9-14-22(23)30-17-24(27)26-20-10-12-21(28-2)13-11-20/h9-15,19,25H,3-8,16-17H2,1-2H3,(H,26,27)

InChI Key

JUXDOVZCISELNE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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